molecular formula C22H22N2O5S B2950988 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate CAS No. 877635-64-8

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

Cat. No. B2950988
CAS RN: 877635-64-8
M. Wt: 426.49
InChI Key: PXDXIWBLYICVOU-UHFFFAOYSA-N
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Description

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate, also known as MPB, is a chemical compound that has been extensively studied in the field of scientific research. It is a derivative of pyran, a six-membered heterocyclic compound that contains oxygen and is commonly found in many natural products. MPB has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Mechanism of Action

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, as well as the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation. 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models, as well as to improve glucose tolerance and insulin sensitivity. 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate has also been shown to have antitumor properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate has been shown to have neuroprotective properties and has been studied for its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate in lab experiments is its relatively low toxicity. 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate has been shown to have low toxicity in various animal models, and no significant adverse effects have been observed in human studies. Additionally, 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate. One area of research is the development of more efficient synthesis methods for 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate, which could help to increase its availability for use in lab experiments and potential clinical applications. Another area of research is the investigation of the potential use of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate and to identify its molecular targets, which could help to inform the development of more targeted therapeutic approaches.

Synthesis Methods

The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate involves the reaction of 4-butoxybenzoic acid with 6-bromo-4-oxo-4H-pyran-3-carbaldehyde in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 4-methyl-2-thiomethylpyrimidine in the presence of cesium carbonate and dimethyl sulfoxide to yield 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate. The overall yield of the synthesis is approximately 50%.

Scientific Research Applications

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate has also been shown to have antioxidant properties and has been studied for its potential use in the prevention and treatment of oxidative stress-related diseases such as cardiovascular disease, cancer, and neurodegenerative diseases.

properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-3-4-11-27-17-7-5-16(6-8-17)21(26)29-20-13-28-18(12-19(20)25)14-30-22-23-10-9-15(2)24-22/h5-10,12-13H,3-4,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDXIWBLYICVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

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